P-Coumaric Acid Exhibits the Most Potent Antimicrobial Activity Among Common Hydroxycinnamic Acids Against E. coli and S. aureus
In a direct comparative study against caffeic and ferulic acids, p-coumaric acid was identified as the most effective inhibitor, achieving greater than 99.9% inhibition of E. coli at 1000 µg/mL (pH 5.0, 48 hr) and S. aureus at 500 µg/mL (pH 5.0, 48 hr) [1]. Against Salmonella Enteritidis biofilm formation, the minimum inhibitory concentration (MIC) for p-coumaric acid was 0.5 mg/mL, which is half the MIC of ferulic acid (1.0 mg/mL), demonstrating superior antibiofilm potency .
| Evidence Dimension | Antibacterial Potency (MIC and % Inhibition) |
|---|---|
| Target Compound Data | MIC: 0.5 mg/mL (S. Enteritidis); >99.9% inhibition (E. coli at 1000 µg/mL, pH 5.0, 48 hr) |
| Comparator Or Baseline | Ferulic acid MIC: 1.0 mg/mL (S. Enteritidis); Caffeic and ferulic acids were less effective against E. coli and S. aureus |
| Quantified Difference | MIC is 2-fold lower (more potent) than ferulic acid; Superior inhibition of E. coli and S. aureus compared to caffeic and ferulic acids |
| Conditions | S. Enteritidis biofilm MIC assay; E. coli and S. aureus at pH 5.0, 48 hr incubation |
Why This Matters
For researchers developing natural antimicrobial agents or food preservatives, p-coumaric acid offers quantifiably superior potency, potentially requiring lower concentrations to achieve the same inhibitory effect as its analogs.
- [1] Herald, P. J.; Davidson, P. M. J Food Sci 1983, 48, 1378-1379. https://doi.org/10.1111/j.1365-2621.1983.tb09243.x. View Source
